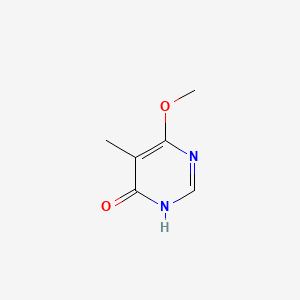

6-Methoxy-5-methylpyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-5-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-5(9)7-3-8-6(4)10-2/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQZKQMJKVWETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CNC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30663985 | |

| Record name | 6-Methoxy-5-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14341-18-5 | |

| Record name | 6-Methoxy-5-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30663985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Methoxy 5 Methylpyrimidin 4 Ol and Its Derivatives

Strategies for the Construction of the Pyrimidine (B1678525) Core in Relation to the Compound

The formation of the fundamental pyrimidine ring is the initial and crucial step in the synthesis of 6-methoxy-5-methylpyrimidin-4-ol. Various synthetic strategies have been developed to construct this heterocyclic system, primarily involving cyclization reactions and careful selection of precursors.

Cyclization Reactions for Pyrimidine Ring Formation

Cyclization reactions are the cornerstone of pyrimidine synthesis. A common and effective method involves the condensation of a 1,3-dicarbonyl compound with an amidine. researchgate.net This approach, known as the Pinner synthesis, is widely utilized, although it often requires strongly basic conditions. researchgate.net

Modern advancements have led to the development of more versatile and milder cyclization methods. For instance, multicomponent reactions offer an efficient one-pot synthesis of highly substituted pyrimidines. rsc.org A notable example is the ZnCl2-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297), which provides a direct route to 4,5-disubstituted pyrimidines. rsc.orgorganic-chemistry.org Another innovative approach involves the K2S2O8-promoted oxidative annulation of acetophenone-formamide conjugates to yield 4-arylpyrimidines. rsc.org

Furthermore, the reaction of ketones with amidines in the presence of TEMPO and an iron(II)-complex offers a regioselective pathway to various pyrimidine derivatives under mild conditions. rsc.orgorganic-chemistry.org These contemporary methods provide greater functional group tolerance and operational simplicity compared to traditional approaches.

| Reaction Type | Key Reagents | Conditions | Advantages |

| Pinner Synthesis | 1,3-Dicarbonyl compound, Amidine | Strongly basic | Archetypal method |

| Three-Component Coupling | Enamine, Triethyl orthoformate, Ammonium acetate | ZnCl2 catalyst | One-pot, good yields |

| Oxidative Annulation | Acetophenone-formamide conjugate | K2S2O8 | Forms 4-arylpyrimidines |

| TEMPO-mediated Reaction | Ketone, Amidine | TEMPO, Iron(II)-complex | Regioselective, mild |

Precursor Design and Selection for Targeted Synthesis

The rational design and selection of precursors are paramount for the targeted synthesis of 6-methoxy-5-methylpyrimidin-4-ol. The substituents on the final pyrimidine ring are determined by the functional groups present in the initial building blocks. For the synthesis of the target compound, precursors containing the required methyl and potential methoxy (B1213986) and hydroxyl functionalities, or groups that can be readily converted to them, are essential.

For example, starting with a precursor like 2-amino-4-chloro-6-methyl-pyrimidine, which is commercially available, provides a scaffold that can be further functionalized. google.com The chlorine atom at the 4-position and the potential for modification at the 6-position make it a versatile starting material. google.com Similarly, the use of β-ketoesters in condensation reactions allows for the introduction of various substituents at the C4 and C6 positions of the pyrimidine ring. scialert.net The choice of the amidine component also plays a crucial role in determining the substituent at the C2 position.

Regioselective Functionalization Approaches for 6-Methoxy-5-methylpyrimidin-4-ol

Following the construction of the pyrimidine core, the regioselective introduction of the methoxy, methyl, and hydroxyl groups at the desired positions is a critical phase in the synthesis of 6-methoxy-5-methylpyrimidin-4-ol.

Introduction of Methoxy Group at Position 6

The introduction of a methoxy group at the C6 position of the pyrimidine ring can be achieved through nucleophilic aromatic substitution (SNA_r) reactions. If a suitable leaving group, such as a halogen, is present at the C6 position, treatment with sodium methoxide (B1231860) in methanol (B129727) is a standard method for introducing the methoxy group.

In cases where a precursor like 4,6-dichloro-2-methyl-5-aminopyrimidine is used, the reaction with an organic base in methanol can lead to the selective introduction of a methoxy group at the C6 position. google.com The reactivity of the different positions on the pyrimidine ring can be influenced by the existing substituents and reaction conditions, allowing for regioselective functionalization.

Methylation Strategies at Position 5

The methylation of the pyrimidine ring at the C5 position is a key step. The C5 position of pyrimidines can be directly halogenated, and this halogen can then be replaced by a methyl group through cross-coupling reactions. scialert.net For instance, iodination at C5 can be achieved using N-iodosuccinimide (NIS) in trifluoroacetic acid. rsc.org

Another strategy involves starting with a precursor that already contains the C5-methyl group. For example, the use of a substituted β-dicarbonyl compound in the initial cyclization can directly install the methyl group at the desired position. C5-methylation plays a significant role in the biological activity of many pyrimidine derivatives. nih.gov

Hydroxyl Group Introduction at Position 4

The introduction of a hydroxyl group at the C4 position often involves the hydrolysis of a suitable precursor. For instance, a chloro group at the C4 position can be hydrolyzed to a hydroxyl group under aqueous basic or acidic conditions. The C4 position of pyrimidines lacking a C5-C6 double bond is susceptible to water addition, forming a hemiaminal intermediate that can lead to a hydroxyl group. acs.org

Alternatively, starting with a precursor that already contains a hydroxyl or a protected hydroxyl group at the C4 position, such as 2-amino-6-methylpyrimidin-4-ol, simplifies the synthesis. acs.org The tautomeric nature of hydroxypyrimidines, existing in equilibrium with their pyrimidone forms, is an important consideration in their synthesis and characterization.

Derivatization Chemistry of 6-Methoxy-5-methylpyrimidin-4-ol

The chemical landscape of 6-methoxy-5-methylpyrimidin-4-ol is rich with possibilities for derivatization, primarily centered on its halogenated precursors and functional group modifications. These strategies open avenues to novel compounds with tailored properties.

Nucleophilic Substitution Reactions on Pyrimidine Halogenated Precursors

A primary route for derivatizing the 6-methoxy-5-methylpyrimidine scaffold involves the use of halogenated intermediates, most commonly 4-chloro-6-methoxy-5-methylpyrimidine. biosynth.com The chlorine atom at the C4 position is susceptible to nucleophilic substitution, providing a versatile handle for introducing a variety of functional groups. scispace.com

The replacement of the chloro group with nitrogen-based nucleophiles is a widely employed strategy. Amination reactions, using primary or secondary amines, lead to the formation of various 4-amino-6-methoxy-5-methylpyrimidine derivatives. This approach is well-documented in the synthesis of biologically active compounds. google.com For instance, the reaction of 2-amino-4-chloro-6-methyl-pyrimidine with primary or secondary amines results in the corresponding 4-amino derivatives. google.com

Alkylation, through the introduction of carbon-based nucleophiles, is another key modification. For example, reactions with Grignard or alkyllithium reagents can yield 4-alkyl or 4-aryl pyrimidines after an aromatization step. wikipedia.org

Table 1: Examples of Amination and Alkylation Reactions

| Precursor | Reagent | Product | Reaction Type |

| 2-Amino-4-chloro-6-methyl-pyrimidine | Morpholine | 2-Amino-4-morpholino-6-methylpyrimidine | Amination |

| 2-Amino-4-chloro-6-methyl-pyrimidine | Piperidine | 2-Amino-4-piperidino-6-methylpyrimidine | Amination |

| Halopyrimidine | Organotin compounds | Carbon-substituted pyrimidine | Alkylation/Arylation |

This table provides illustrative examples of amination and alkylation reactions on chloropyrimidine precursors.

The synthesis of thiol analogues and other derivatives containing different heteroatoms is also achieved through nucleophilic substitution on halogenated pyrimidines. The reaction of a chloropyrimidine with a thiol-containing nucleophile can introduce a sulfur atom at the C4 position. japsonline.com For example, 4-chloro-6-methylpyrimidine-2-thiol can react with 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole (B1296746) in a reaction that involves S-alkylation. japsonline.com

Modifications of the Methoxy and Methyl Substituents

Beyond the pyrimidine core, the methoxy and methyl groups offer further opportunities for derivatization, allowing for the introduction of diverse functionalities.

The methyl group at the C5 position of the pyrimidine ring is susceptible to oxidation. nih.govoup.com Oxidizing agents can convert the methyl group into a hydroxymethyl or even a formyl group. oup.comscispace.com For instance, the oxidation of the 5-methyl group of 5-methylcytosine (B146107) can yield 5-hydroxymethyluracil. oup.com Conversely, reduction reactions can also be performed on the pyrimidine ring under specific conditions to form dihydropyrimidine (B8664642) derivatives.

Table 2: Oxidation Products of Methyl-Substituted Pyrimidines

| Starting Material | Oxidizing Agent/Condition | Product |

| 5-Methylcytosine in DNA | Ionizing radiation/aerobic conditions | 5-Hydroxymethyluracil |

| 5-Methylcytosine in DNA | γ-irradiation or H₂O₂ with Fe³⁺ and ascorbic acid | Thymine glycol |

This table showcases examples of oxidation products derived from the methyl group on a pyrimidine ring.

Halogenation of the methyl group provides another route for functionalization. The introduction of a halogen atom, such as chlorine or bromine, can activate the methyl group for subsequent nucleophilic substitution reactions. nih.gov For example, 4-(chloromethyl)-6-methoxypyrimidine (B1611602) can undergo nucleophilic substitution where the chloromethyl group is replaced by nucleophiles like amines, thiols, and alcohols. The halogenation of cytosine in DNA can lead to 5-halocytosine derivatives. nih.gov

Multi-Component Reactions for Diverse Derivative Libraries

Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. organic-chemistry.orgresearchgate.net This approach is a cornerstone of modern medicinal chemistry for rapidly generating large libraries of structurally diverse compounds. researchgate.net The efficiency and atom economy of MCRs make them particularly suitable for synthesizing complex heterocyclic scaffolds like pyrimidines. researchgate.netbeilstein-journals.org

Several named MCRs are instrumental in pyrimidine synthesis. The Biginelli reaction, for instance, is a classic three-component reaction that condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to yield dihydropyrimidinones, which can be subsequently oxidized to pyrimidones. organic-chemistry.org Similarly, other MCRs have been developed that allow for the flexible synthesis of highly substituted pyrimidines from various starting materials like amidines, ketones, and alcohols. organic-chemistry.orgrsc.org An iridium-catalyzed multicomponent synthesis, for example, can regioselectively produce pyrimidines from amidines and up to three different alcohols through a sequence of condensation and dehydrogenation steps. organic-chemistry.orgrsc.org

While direct MCR synthesis of 6-Methoxy-5-methylpyrimidin-4-ol is not prominently documented, the principles of MCRs can be applied to generate its derivatives. By strategically choosing the initial components, a diverse library of analogues can be accessed. For example, a three-component coupling reaction could utilize a functionalized enamine, an orthoformate, and ammonium acetate to create various 4,5-disubstituted pyrimidines. rsc.org The versatility of MCRs allows for the incorporation of a wide range of functional groups by simply altering one of the starting components, leading to libraries of compounds with varied physicochemical and biological properties. beilstein-journals.orgmdpi.com The Ugi and Passerini reactions, which are based on isocyanides, are other powerful MCRs that yield peptidomimetic compounds and can be adapted to create complex heterocyclic systems. organic-chemistry.orgbeilstein-journals.org

The table below illustrates hypothetical MCR strategies that could be adapted for the synthesis of pyrimidine derivative libraries, showcasing the potential for structural diversity.

| Reaction Type | Component A | Component B | Component C | Potential Derivative Core | Key Advantages |

| Biginelli-type Reaction | Substituted Aldehyde | Ethyl 2-methoxyacetoacetate | Urea/Thiourea | Dihydropyrimidinone | Access to diverse C4-substituents. rsc.org |

| Iridium-Catalyzed Annulation | Amidines | Ketones | N,N-dimethylaminoethanol | Substituted Pyrimidine | High regioselectivity, broad functional group tolerance. organic-chemistry.org |

| ZnCl₂-Catalyzed Coupling | Functionalized Enamines | Triethyl orthoformate | Ammonium Acetate | 4,5-Disubstituted Pyrimidine | Single-step synthesis from readily available materials. rsc.org |

| Four-Component Reaction | 6-Aminouracil derivative | Aldehyde | Primary Amine | N,N-dimethylformamide dimethyl acetal | Formation of fused pyrimido[4,5-d]pyrimidines. mdpi.comrsc.org |

This table presents conceptual multi-component reaction strategies for generating diverse pyrimidine derivatives.

Green Chemistry Principles and Sustainable Synthesis of 6-Methoxy-5-methylpyrimidin-4-ol Analogues

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.innih.gov These principles are increasingly being integrated into the synthesis of pyrimidine derivatives to enhance sustainability and minimize environmental impact. smolecule.com Key strategies include the use of alternative energy sources, eco-friendly solvents, and efficient catalytic systems. rasayanjournal.co.in

Microwave-assisted synthesis has emerged as a powerful green tool, offering significant reductions in reaction times, often from hours to mere minutes, while improving product yields and purity. rasayanjournal.co.insmolecule.comsemanticscholar.org For example, the synthesis of pyrimidine derivatives through the condensation of chalcones with urea under basic conditions can be accelerated using microwave heating. semanticscholar.org This method is noted for being environmentally friendly and producing excellent yields. semanticscholar.org

Solvent choice is a critical aspect of green chemistry. Traditional reliance on hazardous organic solvents is being replaced by more sustainable alternatives. Water-mediated synthesis is a significant advancement, with reactions such as the one-pot, three-component condensation of aldehydes, malononitrile, and barbituric acid being successfully carried out in aqueous ethanol (B145695) or even magnetized deionized water under catalyst-free conditions. smolecule.comresearchgate.net These aqueous protocols not only eliminate hazardous waste but also often lead to high yields and simplified workup procedures. smolecule.comresearchgate.net Ionic liquids are also explored as "Green Solvents" due to their low vapor pressure and potential for recyclability. rasayanjournal.co.in

The development of novel catalytic systems is another pillar of sustainable pyrimidine synthesis. Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and reused. smolecule.com For instance, zinc oxide nanoparticles have been used as an efficient catalyst for the synthesis of pyrano[2,3-d]pyrimidine derivatives. rsc.org Similarly, the use of reusable ionic liquid catalysts like [Bmim]FeCl₄ has been reported for the four-component synthesis of pyrazole-based pyrimido[4,5-d]pyrimidines, with the catalyst being recyclable for several runs without significant loss of activity. mdpi.com

The following table summarizes various green chemistry approaches applicable to the synthesis of pyrimidine analogues.

| Green Approach | Catalyst/Solvent/Technique | Reaction Example | Key Advantages | Reference(s) |

| Microwave-Assisted Synthesis | Microwave Irradiation (Solvent-free or in Ethanol) | Condensation of chalcones and urea | Reduced reaction time, high yields, procedural simplicity. | smolecule.comsemanticscholar.org |

| Aqueous Media Synthesis | Water, Aqueous Ethanol | Three-component synthesis of pyrano[2,3-d]pyrimidines | Eliminates hazardous organic solvents, cost-effective, excellent yields. | smolecule.comresearchgate.net |

| Nanoparticle Catalysis | Zinc Oxide (ZnO) Nanoparticles | Synthesis of pyrano[2,3-d]pyrimidines | High efficiency, potential for catalyst recovery. | rsc.org |

| Reusable Catalysts | Ionic Liquid [Bmim]FeCl₄ | Four-component synthesis of pyrimido[4,5-d]pyrimidines | Catalyst can be reused over multiple cycles, reducing waste. | mdpi.com |

| Catalyst-Free Conditions | Magnetized Deionized Water | One-pot synthesis of pyrano[2,3-d]pyrimidines | Simplicity, low cost, clean synthesis, avoids catalyst toxicity. | researchgate.net |

This table highlights sustainable methods for synthesizing pyrimidine analogues, emphasizing the principles of green chemistry.

Theoretical and Computational Investigations of 6 Methoxy 5 Methylpyrimidin 4 Ol

Quantum Chemical Characterization of the Electronic Structure

Quantum chemical calculations are essential for a detailed understanding of the electronic makeup of 6-Methoxy-5-methylpyrimidin-4-ol. These methods model the molecule at a subatomic level, providing a comprehensive picture of electron distribution, orbital energies, and molecular stability, which collectively dictate its chemical nature.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule. dergipark.org.tr For 6-Methoxy-5-methylpyrimidin-4-ol, DFT calculations, typically using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are used to perform geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation on the potential energy surface.

The optimization yields crucial data on bond lengths, bond angles, and dihedral angles that define the molecular structure. A significant aspect of pyrimidin-4-ol systems is the potential for tautomerism, specifically keto-enol tautomerism between the 4-ol form and its corresponding 4-one keto form (6-methoxy-5-methyl-3H-pyrimidin-4-one). DFT calculations are instrumental in predicting the relative energies of these tautomers, thereby determining which form is more stable in the gas phase or in solution. nih.gov Studies on analogous pyrimidine (B1678525) derivatives have shown that computational methods can reliably predict the predominant tautomer. researchgate.net

Table 1: Exemplary Optimized Geometric Parameters for the Pyrimidine Ring of 6-Methoxy-5-methylpyrimidin-4-ol (Keto Tautomer) Calculated via DFT Note: These values are representative examples of what a DFT calculation would yield and are based on typical parameters for substituted pyrimidine rings.

| Parameter | Atoms | Calculated Value |

|---|---|---|

| Bond Length (Å) | N1-C2 | 1.34 Å |

| C2-N3 | 1.33 Å | |

| N3-C4 | 1.39 Å | |

| C4-C5 | 1.45 Å | |

| C5-C6 | 1.36 Å | |

| C6-N1 | 1.35 Å | |

| Bond Angle (°) | C6-N1-C2 | 118.5° |

| N1-C2-N3 | 127.0° | |

| C2-N3-C4 | 116.0° | |

| N3-C4-C5 | 118.0° | |

| C4-C5-C6 | 119.5° | |

| C5-C6-N1 | 121.0° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. irjweb.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

For 6-Methoxy-5-methylpyrimidin-4-ol, the HOMO is expected to be localized over the electron-rich pyrimidine ring and the oxygen atoms, while the LUMO would likely be distributed across the π-antibonding system of the ring. From the HOMO and LUMO energies, several reactivity indices can be calculated, such as ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), chemical potential (μ), hardness (η), and electrophilicity (ω). These parameters provide a quantitative measure of the molecule's reactivity. ijcce.ac.ircolab.ws

Table 2: Typical Quantum Chemical Reactivity Descriptors for a Substituted Pyrimidine Derivative Note: These values are illustrative and represent typical results obtained from DFT calculations for similar heterocyclic systems.

| Parameter | Formula | Typical Value (eV) |

|---|---|---|

| EHOMO | - | -6.5 eV |

| ELUMO | - | -1.2 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 eV |

| Ionization Potential (I) | -EHOMO | 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.2 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 eV |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. deeporigin.comlibretexts.org The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netwolfram.com Green and yellow areas represent regions of neutral or intermediate potential.

In 6-Methoxy-5-methylpyrimidin-4-ol, the MEP map would be expected to show significant negative potential (red) around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group (in the keto tautomer) or hydroxyl group (in the enol tautomer). These sites represent the most likely points for hydrogen bonding and electrophilic interactions. uni-muenchen.de Conversely, the hydrogen atom of the N-H or O-H group would exhibit a strong positive potential (blue), marking it as a primary site for nucleophilic interaction or as a hydrogen bond donor. This detailed charge mapping is crucial for predicting intermolecular interactions. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate and interpret experimental findings. Theoretical calculations of NMR, IR, and Raman spectra provide a direct link between the molecular structure and its spectroscopic signature.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful method for confirming molecular structures. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is the most common approach for predicting ¹H and ¹³C NMR spectra with high accuracy. researchgate.netosti.gov The calculations provide theoretical chemical shielding values for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For 6-Methoxy-5-methylpyrimidin-4-ol, these calculations would predict the specific chemical shifts for the methyl protons, methoxy (B1213986) protons, and the pyrimidine ring proton, as well as for all carbon atoms in the molecule. Comparing these predicted shifts with experimentally obtained spectra is a robust method for structural verification. tandfonline.com

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 6-Methoxy-5-methylpyrimidin-4-ol Note: These chemical shifts are representative values based on known ranges for similar functional groups and what GIAO/DFT calculations would predict.

| Nucleus | Atom Description | Predicted Shift (ppm) |

|---|---|---|

| ¹H | Ring-H (at C2) | ~8.1 ppm |

| N-H (keto form) | ~11.5 ppm | |

| Methoxy (-OCH₃) | ~3.9 ppm | |

| Methyl (-CH₃) | ~2.2 ppm | |

| ¹³C | C4 (C=O) | ~165 ppm |

| C6 (-OCH₃) | ~160 ppm | |

| C2 (Ring-CH) | ~150 ppm | |

| C5 (-CH₃) | ~110 ppm | |

| Methoxy (-OCH₃) | ~56 ppm | |

| Methyl (-CH₃) | ~12 ppm |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can accurately predict these vibrational frequencies. However, the calculations are typically based on the harmonic oscillator approximation, which causes a systematic overestimation of the frequencies. To correct this, the calculated values are uniformly scaled by an empirical factor (often around 0.96 for B3LYP functionals) to achieve better agreement with experimental spectra. ijstr.org

A key advantage of the computational approach is that it not only predicts the frequency of each vibrational mode but also allows for its visualization and characterization. researchgate.net This enables a detailed assignment of the experimental IR and Raman bands to specific molecular motions, such as C-H stretching, C=O stretching, N-H bending, or pyrimidine ring breathing modes. This detailed assignment is crucial for a complete understanding of the molecule's dynamics and for confirming its structural features. nih.gov

Table 4: Predicted Major Vibrational Frequencies and Assignments for 6-Methoxy-5-methylpyrimidin-4-ol Note: These frequencies are representative of what scaled DFT calculations would provide for a molecule with these functional groups.

| Frequency (cm⁻¹) (Scaled) | Vibrational Mode Assignment |

|---|---|

| ~3150 cm⁻¹ | N-H stretching |

| ~3050 cm⁻¹ | Aromatic C-H stretching |

| ~2980 cm⁻¹ | Aliphatic C-H stretching (methyl/methoxy) |

| ~1680 cm⁻¹ | C=O stretching |

| ~1600 cm⁻¹ | C=N / C=C stretching (ring) |

| ~1450 cm⁻¹ | CH₃ bending |

| ~1250 cm⁻¹ | C-O-C asymmetric stretching (methoxy) |

| ~1180 cm⁻¹ | C-N stretching |

Electronic Absorption Spectra (UV/Vis) Predictions

The prediction of electronic absorption spectra, commonly known as UV/Vis spectra, through computational methods is a powerful tool for understanding the electronic transitions within a molecule. For 6-Methoxy-5-methylpyrimidin-4-ol, these predictions are typically achieved using Time-Dependent Density Functional Theory (TD-DFT), a quantum chemistry approach that can calculate the excitation energies and oscillator strengths of a molecule. google.comnih.gov These calculations provide insights into the wavelengths at which the molecule will absorb light, corresponding to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

The accuracy of TD-DFT predictions is highly dependent on the choice of the functional and basis set used in the calculation. nih.gov Commonly used functionals for such predictions include B3LYP and CAM-B3LYP. nih.gov The solvent environment also plays a crucial role in the electronic absorption spectrum of a molecule and can be modeled computationally using various solvent models, such as the Polarizable Continuum Model (PCM).

The predicted UV/Vis spectrum for 6-Methoxy-5-methylpyrimidin-4-ol would likely show absorption bands in the UV region, characteristic of π → π* and n → π* transitions within the pyrimidine ring. The specific wavelengths of these absorptions would be influenced by the presence of the methoxy, methyl, and hydroxyl substituents on the ring.

Table 1: Theoretical Approaches for UV/Vis Spectra Prediction

| Method | Description | Key Considerations |

|---|---|---|

| Time-Dependent Density Functional Theory (TD-DFT) | A quantum mechanical method that calculates excited state properties, including absorption wavelengths and oscillator strengths. google.comnih.gov | Choice of functional and basis set, inclusion of solvent effects. nih.gov |

Molecular Modeling and Docking Studies of Biological Interactions

Molecular modeling and docking are computational techniques used to predict the interaction between a small molecule (ligand), such as 6-Methoxy-5-methylpyrimidin-4-ol, and a macromolecular target, typically a protein or nucleic acid. jbcpm.comnih.gov These studies are fundamental in drug discovery and molecular biology to understand the binding mode and affinity of a ligand to a biological target.

Ligand-Target Binding Site Analysis (e.g., enzyme active sites, receptor pockets)

Molecular docking simulations can predict the preferred binding orientation of 6-Methoxy-5-methylpyrimidin-4-ol within the active site of an enzyme or the binding pocket of a receptor. jbcpm.comijpbs.com The process involves generating a multitude of possible conformations of the ligand within the binding site and scoring them based on their steric and electrostatic complementarity to the target. jbcpm.com For instance, derivatives of pyrimidine have been studied as inhibitors for various kinases, and docking studies could elucidate how 6-Methoxy-5-methylpyrimidin-4-ol might interact with the ATP-binding site of such enzymes. researchgate.net

The analysis of the docked pose can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity. For 6-Methoxy-5-methylpyrimidin-4-ol, the hydroxyl and methoxy groups, as well as the nitrogen atoms in the pyrimidine ring, are potential hydrogen bond donors and acceptors that could form crucial interactions with amino acid residues in a protein's active site.

Table 2: Potential Molecular Docking Targets for Pyrimidine Derivatives

| Target Class | Potential Binding Site | Relevance |

|---|---|---|

| Kinases | ATP-binding pocket | Many pyrimidine-based compounds are kinase inhibitors. researchgate.net |

| Dihydrofolate Reductase | Active site | Pyrimidine analogs are known to inhibit this enzyme. |

Conformational Analysis and Energy Landscapes

Conformational analysis of 6-Methoxy-5-methylpyrimidin-4-ol involves identifying the molecule's stable three-dimensional structures (conformers) and determining their relative energies. The pyrimidine ring itself is largely planar, but the orientation of the methoxy and hydroxyl substituents can vary.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to explore the conformational space of the molecule and construct an energy landscape. This landscape maps the potential energy of the molecule as a function of its geometry, with energy minima corresponding to stable conformers. The relative populations of these conformers at a given temperature can be estimated from their calculated energies. Understanding the preferred conformation of 6-Methoxy-5-methylpyrimidin-4-ol is crucial, as the bioactive conformation that binds to a biological target may not be the lowest energy conformer in solution.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of 6-Methoxy-5-methylpyrimidin-4-ol and its interaction with a biological target over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the flexibility of both the ligand and the target, as well as the surrounding solvent molecules.

An MD simulation of 6-Methoxy-5-methylpyrimidin-4-ol bound to a protein could reveal the stability of the binding pose predicted by docking, the dynamics of key intermolecular interactions, and the role of water molecules in mediating the binding. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimate of the ligand's affinity for the target than docking scores alone.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers powerful tools for elucidating the mechanisms of chemical reactions, including those involving the synthesis or metabolism of 6-Methoxy-5-methylpyrimidin-4-ol. By modeling the potential energy surface of a reaction, it is possible to identify the most likely reaction pathway.

Transition State Identification and Activation Energy Calculations

A key aspect of reaction mechanism elucidation is the identification of transition states, which are the highest energy points along the reaction coordinate. mdpi.com Computational methods can be used to locate the geometry of the transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy, which is a critical factor in determining the rate of a reaction. mdpi.com

For example, in a hypothetical synthesis of 6-Methoxy-5-methylpyrimidin-4-ol, computational methods could be used to compare different possible reaction pathways and determine which one has the lowest activation energy, and is therefore the most kinetically favorable. These calculations can also provide insights into the electronic structure of the transition state, helping to understand how the reaction occurs at a molecular level.

Table 3: Computational Parameters in Reaction Mechanism Studies

| Parameter | Significance | Computational Method |

|---|---|---|

| Transition State Geometry | The molecular structure at the peak of the energy barrier. | Quantum Mechanics (e.g., DFT) |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. mdpi.com | Difference in energy between the transition state and reactants. |

Research on Solvent Effects in Reactions of 6-Methoxy-5-methylpyrimidin-4-ol Remains Limited

In the field of computational chemistry, solvent effects are generally understood to significantly influence reaction kinetics and thermodynamics. Solvents can alter reaction rates and product selectivity by stabilizing or destabilizing reactants, transition states, and products to varying degrees. These effects can arise from several factors, including the polarity of the solvent, its ability to form hydrogen bonds, and specific interactions with the reacting molecules.

For the synthesis of pyrimidine derivatives, the choice of solvent has been shown to be crucial. For instance, studies on related pyrimidine syntheses have demonstrated that mixed solvent systems, such as water and ethanol (B145695), can lead to higher yields compared to aprotic solvents. In other cases, polar aprotic solvents like N,N-dimethylformamide (DMF) have been found necessary for reactions to proceed, while protic solvents or those with lower polarity are ineffective. The use of solvent-free, or mechanochemical, conditions also represents an alternative approach in the synthesis of some pyrimidines.

Theoretical investigations typically employ computational models, such as Density Functional Theory (DFT), to probe reaction mechanisms. These studies can calculate the energy profiles of reaction pathways, including the structures and energies of intermediates and transition states. By performing these calculations in the presence of different solvent models (both implicit and explicit), researchers can quantify the impact of the solvent on the activation energies and reaction thermodynamics.

However, a comprehensive search of scientific databases for such computational studies specifically targeting the reaction pathways of 6-methoxy-5-methylpyrimidin-4-ol did not yield any detailed research findings or data tables that would allow for an in-depth analysis of solvent effects on this particular compound. The absence of such specific studies limits the ability to present detailed research findings and interactive data tables as requested. Further research in this specific area is needed to elucidate the intricate role of solvents in the chemical transformations of 6-methoxy-5-methylpyrimidin-4-ol.

Advanced Analytical Methodologies for Research on 6 Methoxy 5 Methylpyrimidin 4 Ol

Spectroscopic Techniques for Structural Characterization of Synthesized Compounds

Spectroscopic methods are fundamental in determining the structure of newly synthesized chemical entities. colab.ws Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely employed to provide a complete picture of the molecular architecture. colab.wsresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR) for Elucidating Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic compounds. bibliotekanauki.pl It provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.net

¹H NMR: In the ¹H NMR spectrum of a related pyrimidine (B1678525) derivative, distinct signals corresponding to the different protons in the molecule are observed. For instance, the protons of the methyl and methoxy (B1213986) groups would appear as singlets at specific chemical shifts, while aromatic protons would resonate in a different region of the spectrum. The integration of these signals provides a ratio of the number of protons of each type. atlantis-press.comresearchgate.net

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms, allowing for the identification of carbonyl, aromatic, and aliphatic carbons. jlu.edu.cn

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between protons and carbons. rsc.org These experiments are crucial for assembling the complete molecular structure by showing which protons are coupled to each other and which protons are attached to which carbons.

Below is a representative table of expected NMR data for a pyrimidine derivative, based on published data for similar structures. atlantis-press.com

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (δ, ppm) | Assignment |

| 3.99 | -OCH₃ |

| 2.64 | -CH₃ |

| 7.48-7.92 | Aromatic-H |

This is an example table based on data for analogous compounds. Actual chemical shifts for 6-Methoxy-5-methylpyrimidin-4-ol may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In this technique, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). atlantis-press.com The molecular ion peak ([M+H]⁺) provides the molecular weight of the compound. atlantis-press.com

The fragmentation pattern observed in the mass spectrum gives valuable information about the structure of the molecule. Weak bonds are more likely to break, leading to the formation of characteristic fragment ions. For 6-Methoxy-5-methylpyrimidin-4-ol, potential fragmentation could involve the loss of the methoxy group or cleavage of the pyrimidine ring. vulcanchem.com

| Mass Spectrometry Data |

| Technique |

| ESI-MS |

| HRMS |

This table outlines the expected outcomes from mass spectrometry analysis.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectrum. For 6-Methoxy-5-methylpyrimidin-4-ol, the IR spectrum would be expected to show absorption bands corresponding to O-H (hydroxyl group), C-H (methyl group), C=O (carbonyl group), and C-O (methoxy group) stretching and bending vibrations. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. colab.ws The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. For pyrimidine derivatives, the UV-Vis spectrum would show absorptions corresponding to π → π* and n → π* transitions of the aromatic ring and heteroatoms. researchgate.net

| Spectroscopic Data |

| Technique |

| IR (cm⁻¹) |

| UV-Vis (nm) |

This table summarizes the expected spectroscopic data from IR and UV-Vis analysis.

Crystallographic Analysis for Solid-State Structure Elucidation

Crystallographic analysis, particularly single-crystal X-ray diffraction, is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. hzdr.dehzdr.de

Single-Crystal X-ray Diffraction of 6-Methoxy-5-methylpyrimidin-4-ol and its Co-crystals/Derivatives

The crystal structure of a derivative, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, has been reported. nih.gov In this structure, the molecule adopts a twisted conformation with a dihedral angle of 84.11 (3)° between the benzimidazole (B57391) and pyrimidine mean planes. nih.gov The crystal packing is stabilized by various intermolecular interactions. The analysis of co-crystals and other derivatives of 6-Methoxy-5-methylpyrimidin-4-ol can provide further insights into its intermolecular interactions and solid-state behavior. acs.orgacs.orgresearchgate.net

| Crystallographic Data for a Derivative |

| Parameter |

| Crystal System |

| Space Group |

| Dihedral Angle (Benzimidazole-Pyrimidine) |

Data from a study on methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. nih.gov

Polymorphism and Solid-State Conformational Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. drugfuture.com Different polymorphs of a compound can have different physical properties, such as solubility, melting point, and stability. The study of polymorphism is crucial in pharmaceutical sciences as different polymorphs can have different bioavailability.

The existence of polymorphism in related compounds like moxonidine (B1115), which also contains a pyrimidine ring, has been documented. google.com Therefore, it is plausible that 6-Methoxy-5-methylpyrimidin-4-ol could also exhibit polymorphism. Studies to investigate different crystalline forms can be carried out by varying crystallization conditions such as solvent, temperature, and cooling rate. The resulting crystals would then be analyzed by techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify and characterize different polymorphic forms.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone for the separation, identification, and quantification of 6-Methoxy-5-methylpyrimidin-4-ol and its associated impurities or derivatives. The choice of technique is dictated by the specific analytical challenge, such as the compound's purity, its concentration in a mixture, or the nature of its derivatives.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for assessing the purity and quantifying the amount of 6-Methoxy-5-methylpyrimidin-4-ol. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for this purpose.

In a typical RP-HPLC method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. For instance, a method could be developed using a HYPERSIL column with a mobile phase of acetonitrile (B52724) and water. jptcp.com The detection is often carried out using a UV detector at a specific wavelength. jptcp.com

Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the results. This involves demonstrating the method's linearity, accuracy, precision, selectivity, and robustness according to established guidelines, such as those from the International Council for Harmonisation (ICH). jptcp.com Linearity is confirmed by showing a direct relationship between the concentration of the compound and the detector response over a certain range. Accuracy is determined by recovery studies, while precision is assessed by analyzing the same sample multiple times. jptcp.com

A study on the related compound moxonidine and its impurities, including a hydroxylated pyrimidine derivative, demonstrated the utility of hydrophilic interaction liquid chromatography (HILIC) for separating polar compounds that are not well-retained in reversed-phase systems. nih.gov This approach could be applicable to the analysis of 6-Methoxy-5-methylpyrimidin-4-ol, particularly if polar impurities are present. The validation of this HILIC method showed good linearity, accuracy, and precision, with recovery values for impurities ranging from 93.66% to 114.08%. nih.gov

Table 1: Illustrative HPLC Method Parameters for Pyrimidine Derivatives

| Parameter | Condition |

| Column | HYPERSIL C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile: Water (80:20 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 249 nm |

| Retention Time | Analyte-specific (e.g., 5.742 min for a similar compound) |

This table is for illustrative purposes and specific conditions would need to be optimized for 6-Methoxy-5-methylpyrimidin-4-ol.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. While 6-Methoxy-5-methylpyrimidin-4-ol itself may not be sufficiently volatile for direct GC analysis, it can be derivatized to increase its volatility. A common derivatization technique is silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.govnih.gov

The GC separates the derivatized compounds based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio (m/z) and fragmentation patterns. This allows for unambiguous identification and quantification. nih.govresearchgate.net

Research on other pyrimidine bases has shown that GC-MS is effective for their determination in biological matrices after silylation. nih.gov The selection of appropriate internal standards is crucial for accurate quantification. nih.gov The fragmentation pathways of pyrimidine analogues can be elucidated using high-resolution mass spectrometry, which aids in the structural identification of isomers. researchgate.net

Table 2: Example of GC-MS applications for Pyrimidine Analysis

| Application | Derivatization | Key Findings |

| Determination of pyrimidine bases in biological materials | Silylation | Enabled simultaneous detection and quantification with low detection limits. nih.gov |

| Analysis of radiation-induced DNA base damage | Silylation | Allowed for accurate measurement of modified pyrimidine bases. nih.gov |

| Structural elucidation of thio analogues of pyrimidine bases | Silylation | Fragmentation patterns helped distinguish between structural isomers. researchgate.net |

For more complex analytical challenges, such as the separation of enantiomers or the analysis of polar compounds, advanced separation techniques are employed.

Chiral Chromatography is essential when dealing with chiral pyrimidine derivatives. Enantiomers, being non-superimposable mirror images, often exhibit different pharmacological activities. americanpharmaceuticalreview.com Chiral separation can be achieved using HPLC with a chiral stationary phase (CSP). nih.govmdpi.com Polysaccharide-based CSPs are widely used for this purpose. nih.gov The separation mechanism relies on the differential interactions, such as hydrogen bonding, between the enantiomers and the chiral selector on the stationary phase. nih.gov Research on racemic 4-aryl-1,2,3,4-tetrahydropyrimidines has demonstrated successful enantiomeric resolution on a tetraproline-immobilized chiral column. nih.gov

Supercritical Fluid Chromatography (SFC) is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.comymcamerica.com SFC offers several advantages, including faster separations and reduced use of organic solvents compared to HPLC. ymcamerica.com It is particularly well-suited for both chiral and achiral separations. ymcamerica.com For polar compounds like 6-Methoxy-5-methylpyrimidin-4-ol, modifiers such as methanol (B129727) are added to the mobile phase to improve peak shape and retention. mdpi.comnih.gov SFC can be coupled with mass spectrometry (SFC-MS) for enhanced sensitivity and selectivity. nih.gov The optimization of parameters like mobile phase additives and make-up solvent flow rate is crucial for achieving optimal performance in SFC-MS. nih.gov While SFC has shown great potential, its application for the analysis of complex mixtures of polar compounds like polyphenols is still developing. chromatographyonline.com

Table 3: Overview of Advanced Separation Techniques

| Technique | Principle | Application for 6-Methoxy-5-methylpyrimidin-4-ol Research |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. nih.govrsc.org | Separation of potential enantiomers of derivatives. |

| Supercritical Fluid Chromatography (SFC) | Use of a supercritical fluid as the mobile phase for separation. mdpi.comymcamerica.com | "Green" alternative to HPLC for purity and impurity analysis, especially for polar compounds. ymcamerica.comchromatographyonline.com |

Applications of 6 Methoxy 5 Methylpyrimidin 4 Ol and Its Derivatives As Research Scaffolds

Role as a Chemical Building Block in Complex Heterocyclic Synthesis

6-Methoxy-5-methylpyrimidin-4-ol is a valuable heterocyclic building block used in organic synthesis to construct more complex molecules. lsu.eduiucr.orgmdpi.com The functional groups on the pyrimidine (B1678525) ring—the hydroxyl, methoxy (B1213986), and methyl groups—can be chemically modified, allowing for the assembly of intricate molecular frameworks. The hydroxyl group can tautomerize to a ketone (pyrimidinone), and both the hydroxyl and methoxy groups can be substituted, often following activation. For instance, the hydroxyl group can be converted into a better leaving group, such as a chloride, enabling nucleophilic substitution reactions.

A key application of this scaffold is in the synthesis of complex, biologically relevant molecules. A direct derivative, 4-(chloromethyl)-6-methoxy-5-methylpyrimidine (B8801256), serves as a crucial alkylating agent in the synthesis of advanced heterocyclic systems. iucr.orgnih.gov This reactive intermediate is used to connect the pyrimidine core to other cyclic structures, demonstrating the utility of the 6-Methoxy-5-methylpyrimidin-4-ol scaffold in building molecules with potential therapeutic applications, such as antitubercular agents. researchgate.netresearchgate.net In one specific example, 4-(chloromethyl)-6-methoxy-5-methylpyrimidine was reacted with methyl 1H-benzo[d]imidazole-4-carboxylate to produce methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-4-carboxylate, an analogue of a clinical drug candidate for tuberculosis. iucr.orgnih.govresearchgate.net

Synthesis of Fused Pyrimidine Systems

The pyrimidine nucleus is a common component in a wide variety of fused heterocyclic systems, where it is annulated with other rings such as pyrrole, thiazole, or even another pyrimidine to form structures like pyrrolo[2,3-d]pyrimidines, thiazolo[3,2-a]pyrimidines, and pyrimido[4,5-d]pyrimidines. spiedigitallibrary.orgmdpi.comnih.gov These fused systems are of great interest in medicinal chemistry due to their diverse pharmacological activities. acs.org

While direct examples of 6-Methoxy-5-methylpyrimidin-4-ol being used to create fused systems are not extensively documented in primary literature, its structural features make it a plausible precursor. Synthetic strategies for fused pyrimidines often involve intramolecular cyclization reactions where substituents on the pyrimidine ring react to form a new, fused ring. For example, a common route involves introducing a side chain with a reactive group that can cyclize back onto a nitrogen atom of the pyrimidine ring or an adjacent functional group. The methyl and hydroxyl groups on 6-Methoxy-5-methylpyrimidin-4-ol could potentially be functionalized to participate in such cyclization reactions to build fused architectures like pyridopyrimidines or other complex systems.

Construction of Macrocycles and Supramolecular Structures

Macrocycles, large ring-containing molecules, are increasingly important in drug discovery, particularly for targeting challenging protein-protein interactions (PPIs). nih.govmdpi.com The pyrimidine scaffold is a valuable component in the design of such macrocycles due to its ability to impart conformational rigidity and establish specific hydrogen bonding patterns. frontiersin.orgscienceopen.com By incorporating pyrimidine units, chemists can create large, structurally defined molecules with improved binding affinity and selectivity. nih.gov For example, macrocyclization strategies have been successfully applied to pyrimidine-based kinase inhibitors to lock in a bioactive conformation, significantly enhancing potency. scienceopen.com

In the realm of supramolecular chemistry, pyrimidine derivatives are excellent candidates for designing self-assembling systems. acs.orgtandfonline.com The hydrogen bond donor (N-H in the tautomeric form) and acceptor (ring nitrogens, carbonyl oxygen) sites on the pyrimidine ring can direct the formation of predictable, higher-order structures through non-covalent interactions like hydrogen bonding and π-π stacking. acs.orgtandfonline.comnih.gov This has been demonstrated in the formation of dimers, 2D networks, and even light-emitting microfibers from various pyrimidine-based molecules. acs.orgmdpi.com Although specific examples utilizing 6-Methoxy-5-methylpyrimidin-4-ol are not prominent, its inherent functional groups provide the necessary handles for it to be integrated into both covalent macrocyclic structures and non-covalent supramolecular assemblies.

Development of Chemical Probes for Biological Systems

Chemical probes are indispensable tools in chemical biology for dissecting biological pathways and validating new drug targets. acs.org Pyrimidine-based scaffolds are frequently used to develop such probes due to their versatile chemistry and common presence in bioactive molecules. frontiersin.orgresearchgate.net These probes can be designed to be fluorescent for cellular imaging or equipped with reactive groups for identifying protein targets.

Design and Synthesis of Fluorescent Probes

Fluorescent probes are designed to light up in the presence of a specific analyte or biological event, enabling visualization in living systems. Pyrimidine derivatives have been successfully employed as the core of fluorescent probes. mdpi.com A common design strategy is the creation of "push-pull" fluorophores, where an electron-donating group and a strong electron-withdrawing group are connected by a π-conjugated system. The pyrimidine ring, being electron-deficient, often serves as the electron-withdrawing "pull" component. researchgate.net

For instance, pyrimidine-based probes have been developed to detect changes in mitochondrial pH during mitophagy by exhibiting a "turn-on" fluorescence response in acidic environments. researchgate.net Other designs incorporate pyrimidine scaffolds into probes that selectively stain lipid droplets within cells. rsc.org The synthesis of these probes typically involves modifying the pyrimidine core with fluorophores or environmentally sensitive groups. The functional handles on 6-Methoxy-5-methylpyrimidin-4-ol make it a suitable starting point for the synthesis of novel fluorescent probes for various bio-imaging applications.

Affinity Probes for Target Identification and Validation

Identifying the protein target of a bioactive compound is a critical step in understanding its mechanism of action. Photoaffinity labeling (PAL) is a powerful technique for this purpose. mdpi.com It involves a chemical probe that contains three key features: the bioactive scaffold of interest, a photoreactive group (e.g., a diazirine or benzophenone), and a reporter tag (e.g., biotin (B1667282) or an alkyne for click chemistry). mdpi.comnih.gov Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein, which can then be isolated using the reporter tag and identified by mass spectrometry.

Pyrimidine derivatives have been successfully converted into photoaffinity probes for target identification. researchgate.netnih.gov For example, a 2,4-diaminopyrimidine-based probe was used to identify Glyoxalase I (GLO-1) as its cellular target, researchgate.net while a triazolopyrimidine probe confirmed tubulin engagement in T. brucei, the parasite responsible for African sleeping sickness. nih.gov The design of these probes involves synthetic modification of the pyrimidine core to append the necessary photoreactive and reporter moieties without disrupting biological activity. Given its status as a versatile building block, 6-Methoxy-5-methylpyrimidin-4-ol represents a viable scaffold for the development of novel affinity probes to discover the targets of new pyrimidine-based bioactive molecules.

Potential in Material Science Research

The unique electronic properties of the pyrimidine ring make it an attractive building block for advanced organic materials. researchgate.net Its electron-deficient nature is particularly useful in the field of organic electronics. spiedigitallibrary.orgspiedigitallibrary.orgnih.gov Commercial suppliers list 6-Methoxy-5-methylpyrimidin-4-ol as a building block for material science, highlighting its potential use as a monomer for polymers and Covalent Organic Frameworks (COFs). bldpharm.com

Pyrimidine derivatives are widely incorporated into materials for Organic Light-Emitting Devices (OLEDs). researchgate.netspiedigitallibrary.org Their high electron affinity makes them excellent components for:

Host Materials: In phosphorescent OLEDs, bipolar host materials containing both electron-donating and electron-accepting (like pyrimidine) units help achieve charge balance and high efficiency. spiedigitallibrary.org

Electron Transport Materials (ETMs): The electron-deficient character of pyrimidine facilitates better electron injection and transport compared to simple benzene (B151609) or pyridine (B92270) rings. spiedigitallibrary.org

Emitters: Pyrimidine can be part of the structure of fluorescent, phosphorescent, and thermally activated delayed fluorescence (TADF) emitters, where its electronic properties can be tuned to control the emission color and stability of the device. lsu.eduspiedigitallibrary.orgnih.gov

Use in the Synthesis of Functional Polymers

The pyrimidine scaffold, a core component of nucleobases, has garnered significant interest in materials science for the development of functional polymers. The strategic placement of substituents on the pyrimidine ring allows for the fine-tuning of the resulting polymer's properties, making derivatives of 6-Methoxy-5-methylpyrimidin-4-ol valuable building blocks. The presence of the methoxy and hydroxyl groups offers reactive sites for polymerization reactions, while the methyl group can influence the polymer's solubility and morphology.

Research into pyrimidine-based polymers has explored various synthetic routes. One notable method involves the base-catalyzed aldol (B89426) condensation of substituted pyrimidines with aromatic dialdehydes. researchgate.net This approach can lead to the formation of nitrogen-containing graphene-like structures upon pyrolysis, suggesting a pathway to thermally stable, conductive materials. researchgate.net Although not explicitly demonstrated for 6-Methoxy-5-methylpyrimidin-4-ol, its structural similarity to the precursors used in these studies, such as 2-decyloxy-4,6-dimethylpyrimidine, indicates its potential applicability in similar condensation polymerizations. researchgate.net

Furthermore, the reactivity of the hydroxyl group on the pyrimidin-4-ol moiety is a key feature for its incorporation into polymers. This group can be transformed into a more reactive leaving group, such as a tosylate or chloride, facilitating nucleophilic substitution reactions. For instance, the related compound 6-Chloro-5-methylpyrimidin-4-ol is synthesized via the chlorination of 5-methylpyrimidin-4-ol, highlighting a feasible route to activate the 4-position for polymerization. This activated intermediate can then react with various co-monomers to build polymer chains.

The synthesis of bicyclic and more complex fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, further illustrates the versatility of pyrimidine derivatives in creating extended, rigid polymer backbones. rsc.org These structures are of interest for applications requiring high thermal stability and specific electronic properties. The synthetic strategies employed to create these systems often involve the cyclization of appropriately functionalized pyrimidine precursors, a role for which derivatives of 6-Methoxy-5-methylpyrimidin-4-ol are well-suited.

Exploration in Optoelectronic and Energy Applications

Derivatives of 6-Methoxy-5-methylpyrimidin-4-ol are part of a broader class of pyrimidine-based compounds that are being actively investigated for their potential in optoelectronic and energy-related applications. The electron-deficient nature of the pyrimidine ring makes it an excellent building block for n-type and ambipolar organic semiconductors, which are crucial components in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs).

The incorporation of pyrimidine units into conjugated polymers and small molecules allows for the tuning of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netimist.ma This is a critical aspect in the design of materials for organic solar cells, where the energy levels of the donor and acceptor materials must be carefully aligned for efficient charge separation and transport. imist.ma Theoretical studies on pyrimidine-polyfuran and pyrimidine-polypyrrole derivatives have shown that increasing the length of the conjugated system can decrease the bandgap, leading to enhanced absorption of light in the visible spectrum. imist.ma

In the realm of OLEDs, pyrimidine derivatives have demonstrated significant promise as emitters, host materials, and electron transporters. researchgate.netspiedigitallibrary.orglsu.edu The high electron-accepting property of the pyrimidine core is beneficial for creating materials with high electron mobility. spiedigitallibrary.org For instance, pyrimidine-based materials have been successfully employed as emitters exhibiting thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. spiedigitallibrary.org Donor-acceptor type molecules, where pyrimidine acts as the acceptor, have been a particular focus of research in this area. spiedigitallibrary.org The strategic substitution on the pyrimidine ring, including the introduction of methoxy and methyl groups, can influence the emission color and quantum efficiency of the resulting OLEDs. spiedigitallibrary.orglsu.edu

Recent research has also explored the use of pyrimidine derivatives in creating materials for supercapacitors and as photocatalysts. researchgate.net For example, dipyrimido[1,2-a:4',5'-d]pyrimidine-2,4(3H)-dione derivatives have been investigated as potential n-type materials for photovoltaic devices. researchgate.net The electrochemical properties of these compounds, which are influenced by their molecular structure, are key to their performance in energy storage and conversion applications. The synthesis of O-benzenesulfonylated pyrimidines from 2-amino-6-methylpyrimidin-4-ol has yielded compounds with significant nonlinear optical (NLO) properties, suggesting their potential use in advanced optical applications. researchgate.net

The following table summarizes the optoelectronic properties of some pyrimidine derivatives, illustrating the impact of different structural modifications.

| Compound Type | Application | Key Findings |

| Pyrimidine-based conjugated polymers | Organic Semiconductors | Side chain engineering tunes opto-electronic properties. researchgate.net |

| Pyrimidine-(polyfuran) and pyrimidine-(polypyrrol) derivatives | Organic Solar Cells | Increased polymer length decreases the energy bandgap, enhancing optical properties. imist.ma |

| Aryl(hetaryl)substituted quinazolines and pyrimidines | Optoelectronic Materials | Useful for luminescent materials and chelate compounds in photo- and electroluminescence. researchgate.net |

| Pyrimidine-based TADF emitters | OLEDs | Exhibit high efficiency and long-term stability in blue-emitting OLEDs. spiedigitallibrary.org |

| Pyrenyl-pyrimidine conjugates | OLEDs | Show potential as robust blue emissive layers with improved color stability. lsu.edu |

| Dipyrimido[1,2-a:4',5'-d]pyrimidine-2,4(3H)-dione derivatives | OLEDs, Photovoltaics | Investigated as potential n-type materials. researchgate.net |

Future Directions and Unresolved Challenges in the Research of 6 Methoxy 5 Methylpyrimidin 4 Ol

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of pyrimidine (B1678525) derivatives, including 6-Methoxy-5-methylpyrimidin-4-ol, is a cornerstone of medicinal chemistry. growingscience.comgsconlinepress.com However, traditional methods often involve harsh reagents and generate significant waste. The future of its synthesis lies in embracing greener and more efficient approaches. rasayanjournal.co.inbenthamdirect.comresearchgate.net

Expanding the Scope of Green Chemistry Applications

Green chemistry principles are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact and improve efficiency. rasayanjournal.co.inbenthamdirect.com Future research will likely focus on several key areas:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields in pyrimidine synthesis. researchgate.netresearchgate.net

Ultrasound-Induced Synthesis: The use of ultrasound offers an energy-efficient method for promoting chemical reactions. researchgate.nettandfonline.com

Solvent-Free and Water-Based Reactions: Eliminating organic solvents or replacing them with water is a major goal of green chemistry. researchgate.nettandfonline.com Recent developments have shown the feasibility of synthesizing pyrimidines from biomass-based materials in a one-pot process. rsc.org

Catalyst-Free and Biocatalysis: The development of catalyst-free reactions or the use of enzymatic catalysts can lead to cleaner and more selective syntheses. researchgate.net

Recent studies have highlighted the use of multicomponent reactions, which combine several reactants in a single step, as a powerful tool for the sustainable synthesis of pyrimidines. researchgate.netacs.org These methods are often more atom-economical and generate less waste. tandfonline.comacs.org

Development of Catalyst-Free or Atom-Economical Syntheses

The pursuit of catalyst-free and atom-economical synthetic methods is a critical frontier in organic chemistry. tandfonline.comacs.org For 6-Methoxy-5-methylpyrimidin-4-ol, this could involve:

Multicomponent Reactions (MCRs): Designing novel MCRs that directly assemble the pyrimidine core from simple, readily available starting materials. researchgate.netacs.org An iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines exemplifies this approach, liberating only hydrogen and water as byproducts. acs.org

Domino Reactions: Developing cascade reactions where a single event triggers a series of subsequent transformations, leading to the final product in a highly efficient manner.

Direct C-H Functionalization: Exploring methods to directly introduce functional groups onto the pyrimidine ring without the need for pre-functionalized substrates.

A notable example of an atom-economical synthesis is the direct formation of pyrimidines from dinitrogen and carbon, which offers a cost-effective route for producing 15N-labeled pyrimidines, valuable tools in biochemical research. oup.com

Deeper Mechanistic Understanding of Biological Interactions at the Atomic Level

While the biological activities of pyrimidine derivatives are well-documented, a detailed understanding of their interactions with biological targets at the atomic level is often lacking. mdpi.comnih.gov Future research will need to employ sophisticated techniques to elucidate these mechanisms.

Advanced Biophysical Techniques for Binding Characterization

To understand how 6-Methoxy-5-methylpyrimidin-4-ol interacts with its biological targets, researchers will increasingly rely on advanced biophysical methods. These techniques provide crucial information about binding affinity, kinetics, and thermodynamics.

| Technique | Information Provided |

| Isothermal Titration Calorimetry (ITC) | Provides a complete thermodynamic profile of the binding interaction, including enthalpy and entropy changes. |

| Surface Plasmon Resonance (SPR) | Measures the kinetics of binding and dissociation in real-time, providing on- and off-rates. |

| X-ray Crystallography | Determines the three-dimensional structure of the compound bound to its target protein, revealing specific atomic interactions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can provide information on the binding site and conformational changes in both the ligand and the protein upon binding. |

Elucidation of Off-Target Interactions and Selectivity

A critical challenge in drug development is ensuring that a compound selectively interacts with its intended target to minimize side effects. Future research on 6-Methoxy-5-methylpyrimidin-4-ol must address its selectivity profile.

Kinome Profiling: Screening the compound against a broad panel of kinases to identify potential off-target interactions.

Computational Modeling: Using in silico methods to predict potential binding to other proteins based on structural similarity. researchgate.net

Cell-Based Assays: Employing a variety of cell lines to assess the compound's effects on different cellular pathways and identify any unintended biological activities.

Studies on related pyrimidine derivatives have shown that even small structural modifications can significantly alter selectivity. For instance, substituting a methoxy (B1213986) group can dramatically decrease activity against certain kinases while retaining potency against the desired target. acs.org

Integration with Emerging Technologies in Chemical Biology and Material Science

The versatility of the pyrimidine scaffold extends beyond medicine into the realms of chemical biology and material science. researchgate.net Future research will likely explore the integration of 6-Methoxy-5-methylpyrimidin-4-ol and its derivatives with emerging technologies.

Chemical Probes: Developing derivatives of 6-Methoxy-5-methylpyrimidin-4-ol that can be used as chemical probes to study biological processes. This could involve attaching fluorescent tags or photo-crosslinking agents.

Drug Delivery Systems: Incorporating the compound into novel drug delivery systems, such as nanoparticles or liposomes, to improve its bioavailability and target specificity.

Organic Light-Emitting Diodes (OLEDs): Investigating the potential of pyrimidine derivatives in the development of new materials for electronic devices, as some have shown interesting electrogenerated chemiluminescent properties. researchgate.net

Fluorescent Sensors: Exploring the use of pyrimidine derivatives as fluorescent detectors for metal ions, such as zinc. researchgate.net

The continued exploration of these future directions will be crucial in fully realizing the scientific and therapeutic potential of 6-Methoxy-5-methylpyrimidin-4-ol and its related compounds.

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) has revolutionized drug discovery, offering powerful tools to accelerate the design and optimization of novel therapeutic compounds. researchgate.net For a molecule like 6-Methoxy-5-methylpyrimidin-4-ol, where biological data is scarce, AI and ML can play a pivotal role in predicting its properties and guiding the synthesis of more potent and selective derivatives.

One of the primary applications of AI in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.comirma-international.org For instance, researchers have successfully used data-driven ML QSAR models for pyrimidine and uracil (B121893) derivatives to predict their antiproliferative activity against cancer cell lines. mdpi.com A similar approach could be applied to 6-Methoxy-5-methylpyrimidin-4-ol. By synthesizing a small, diverse library of its derivatives and testing their biological activity (for example, against Mycobacterium tuberculosis, given the link from the Richter et al. study), a predictive QSAR model could be built. This model would then allow for the virtual screening of thousands of potential new derivatives, prioritizing those with the highest predicted activity for synthesis and testing. mdpi.comscispace.com Studies have shown that both multiple linear regression (MLR) and artificial neural network (ANN) based models can yield high predictive accuracy for pyrimidine derivatives' anti-inflammatory and other activities. scirp.org

The table below illustrates a hypothetical application of AI in designing derivatives of 6-Methoxy-5-methylpyrimidin-4-ol.

| Parameter | Description |

| Core Scaffold | 6-Methoxy-5-methylpyrimidin-4-ol |

| Target Activity | Antitubercular (hypothesized) |

| AI/ML Model | Predictive QSAR / Generative CRT |

| Input Data | Structures and activities of initial derivatives |

| Output | Prioritized list of novel derivatives with high predicted activity and drug-like properties |

High-Throughput Screening of New Derivatives for Unexplored Activities

While AI can guide the design of new compounds, high-throughput screening (HTS) is the experimental workhorse that can rapidly test large numbers of molecules for biological activity. nih.govassay.works Given the lack of a well-defined biological profile for 6-Methoxy-5-methylpyrimidin-4-ol, HTS offers a powerful strategy to uncover its potential therapeutic applications.